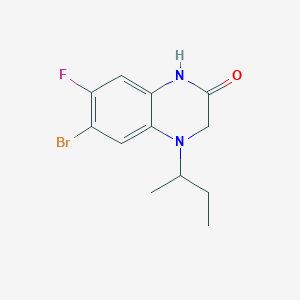

6-Bromo-4-(butan-2-yl)-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-4-(butan-2-yl)-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one, also known as 6-BFBQ, is a heterocyclic organic compound. It is a member of the quinoxaline family and is composed of a quinoxaline ring system with a bromo substituent at the 6-position and a butyl substituent at the 4-position. 6-BFBQ is a potent inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation. It is also known to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 6-BFBQ has been studied extensively in the laboratory and has been used in a variety of scientific research applications.

Aplicaciones Científicas De Investigación

Enhanced Brightness and Emission-Tuned Nanoparticles

Research has demonstrated the utility of bromo and fluoro substituted compounds in the development of enhanced brightness, emission-tuned nanoparticles. A study by Fischer, Baier, and Mecking (2013) outlined the synthesis of heterodisubstituted polyfluorenes, which could form stable nanoparticles exhibiting bright fluorescence emissions. These nanoparticles have potential applications in bioimaging and as fluorescent markers due to their high quantum yield and tunable emission properties Fischer, Baier, & Mecking, 2013.

Synthesis of Quinoline Derivatives

Şahin et al. (2008) explored the efficient and selective synthesis of quinoline derivatives, highlighting the versatility of bromo and fluoro substituted compounds in organic synthesis. These derivatives have broad applications in the development of pharmaceuticals and agrochemicals due to their structural relevance to biological molecules Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008.

Antituberculosis Activity

A study by Omel’kov, Fedorov, and Stepanov (2019) synthesized new quinoline derivatives showing high antituberculosis activity. This research indicates the potential of bromo-fluoroquinoxaline compounds in developing treatments for tuberculosis, a global health challenge Omel’kov, Fedorov, & Stepanov, 2019.

Novel Synthesis Approaches

Research into the synthesis of bis-phosphonium salts from bromo-naphthoquinone derivatives by Khasiyatullina et al. (2011) further illustrates the role of bromo-fluoro compounds in facilitating novel synthetic pathways. These findings can contribute to the development of new materials and catalytic processes Khasiyatullina, Mironov, Bogdanov, Krivolapov, & Litvinov, 2011.

Antimicrobial Activity

The synthesis and evaluation of novel quinolone derivatives with potential antimicrobial activity against drug-resistant bacteria highlight the significance of bromo and fluoro substitutions in developing new antibacterial agents. Research by Inagaki et al. (2003) demonstrated the potent antibacterial activity of fluorinated quinolone derivatives, marking them as promising candidates for treating infections caused by resistant pathogens Inagaki, Miyauchi, Kawato, Ohki, Matsuhashi, Kawakami, Takahashi, & Takemura, 2003.

Propiedades

IUPAC Name |

6-bromo-4-butan-2-yl-7-fluoro-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrFN2O/c1-3-7(2)16-6-12(17)15-10-5-9(14)8(13)4-11(10)16/h4-5,7H,3,6H2,1-2H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIBATOLLBSFMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CC(=O)NC2=CC(=C(C=C21)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

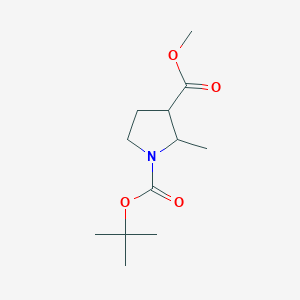

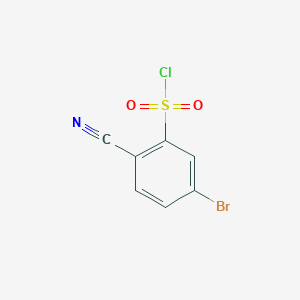

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1381497.png)

propylamine](/img/structure/B1381508.png)